BenchChemオンラインストアへようこそ!

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide

Regioisomerism Physicochemical Properties Nitrobenzamide SAR

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide (CAS 1105227-91-5, molecular formula C₁₅H₁₃FN₂O₄, MW 304.27 g/mol) is a synthetic ortho-nitrobenzamide derivative bearing a 4-fluorophenoxyethyl side chain. It belongs to the N-(phenoxyethyl)-nitrobenzamide class, distinguished from its para-nitro regioisomer (CAS 1105209-97-9) by the ortho positioning of the nitro group on the benzamide ring.

Molecular Formula C15H13FN2O4
Molecular Weight 304.277
CAS No. 1105227-91-5
Cat. No. B2384651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide
CAS1105227-91-5
Molecular FormulaC15H13FN2O4
Molecular Weight304.277
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C15H13FN2O4/c16-11-5-7-12(8-6-11)22-10-9-17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9-10H2,(H,17,19)
InChIKeyVTTJDPHDUUIHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenoxy)ethyl)-2-nitrobenzamide (CAS 1105227-91-5): Procurement-Relevant Identity and Class Placement


N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide (CAS 1105227-91-5, molecular formula C₁₅H₁₃FN₂O₄, MW 304.27 g/mol) is a synthetic ortho-nitrobenzamide derivative bearing a 4-fluorophenoxyethyl side chain [1]. It belongs to the N-(phenoxyethyl)-nitrobenzamide class, distinguished from its para-nitro regioisomer (CAS 1105209-97-9) by the ortho positioning of the nitro group on the benzamide ring . The compound has been cited in patent literature as a CCR5 chemokine receptor antagonist [2] and has been described as exhibiting cell proliferation-arresting and monocyte-differentiation-inducing activities [3]. Its computed physicochemical properties (XLogP3 = 2, topological polar surface area = 84.2 Ų, 5 rotatable bonds, 1 H-bond donor, 5 H-bond acceptors) place it in a property space distinct from both the 4-nitro isomer and chloro-substituted analogs [1].

Why Generic Substitution of N-(2-(4-Fluorophenoxy)ethyl)-2-nitrobenzamide (CAS 1105227-91-5) Is Not Supported by Evidence


Within the N-(phenoxyethyl)-nitrobenzamide class, the specific regioisomeric placement of the nitro group and the nature of substituents on the benzamide ring drive divergent target engagement and biological activity profiles. The 2-nitro (ortho) configuration of CAS 1105227-91-5 imparts a fundamentally different electronic distribution and three-dimensional conformation compared to the 4-nitro (para) isomer (CAS 1105209-97-9), directly affecting hydrogen-bonding geometry with biological targets [1]. Additional modification of the benzamide core—such as introduction of a 5-chloro group (CAS 1173249-41-6) or a 3-methyl group (CAS 1105210-28-3)—further alters lipophilicity, steric bulk, and metabolic stability, yielding compounds with distinct target selectivity profiles (e.g., the 5-chloro analog has been reported as a Protox inhibitor rather than a CCR5 antagonist) . The unsubstituted 2-nitrobenzamide core (CAS 610-15-1) lacks the fluorophenoxyethyl side chain entirely, removing the critical linker and terminal aryl group required for CCR5 and differentiation-inducing activities . These structural divergences mean that substituting CAS 1105227-91-5 with a close analog in a research or assay context carries a high risk of altered—and likely non-equivalent—biological readout.

Quantitative Differentiation Evidence for N-(2-(4-Fluorophenoxy)ethyl)-2-nitrobenzamide (CAS 1105227-91-5) Versus the Most Relevant Comparators


Regioisomeric Specificity: Ortho-Nitro (CAS 1105227-91-5) vs. Para-Nitro (CAS 1105209-97-9) Structural and Property Comparison

CAS 1105227-91-5 bears the nitro group at the ortho (2-) position of the benzamide ring, whereas its closest regioisomer, N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide (CAS 1105209-97-9), carries the nitro at the para position. Computed XLogP3 values for both isomers are identical (XLogP3 = 2), yet the ortho-nitro arrangement in CAS 1105227-91-5 introduces intramolecular hydrogen bonding between the ortho-nitro group and the amide N–H, constraining the torsional angle between the amide and the aryl ring. This conformational restriction is absent in the para isomer. Both compounds share identical molecular formula (C₁₅H₁₃FN₂O₄, MW 304.27) and identical topological polar surface area (84.2 Ų), making the nitro position the sole structural discriminator [1]. The existence of separate CAS records and independent synthetic entry points for these two regioisomers demonstrates that they are not interchangeable in chemical or biological contexts .

Regioisomerism Physicochemical Properties Nitrobenzamide SAR

CCR5 Antagonist Activity: Differentiation from the 5-Chloro Analog (CAS 1173249-41-6) by Target Engagement Profile

Patent-linked screening data indicate that N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide (CAS 1105227-91-5) acts as a CCR5 chemokine receptor antagonist, with preliminary pharmacological activity screening supporting its use for the preparation of drugs treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. The compound has been registered in ChEMBL (CHEMBL1072585) with antagonist activity at human CCR5 documented in the BindingDB assay repository, although the specific quantitative IC₅₀ value for this compound requires verification from the primary patent literature [2]. In contrast, the closely related 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide (CAS 1173249-41-6) has been described in patent literature as an inhibitor of Protox (protoporphyrinogen oxidase) rather than CCR5, leading to accumulation of protoporphyrin IX and ROS production . This target divergence demonstrates that the presence of a single chlorine substituent on the benzamide ring fundamentally alters the biological target engagement profile.

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor Target Selectivity

Cell Proliferation Arrest and Differentiation Induction: Evidence from Patent Literature Differentiating from the Core 2-Nitrobenzamide Scaffold

FreshPatents-derived data indicate that N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its utility as an anti-cancer agent and for the treatment of skin diseases including psoriasis [1]. This differentiation-inducing activity is a property of the complete N-(4-fluorophenoxyethyl)-2-nitrobenzamide pharmacophore. The unadorned 2-nitrobenzamide core (CAS 610-15-1), which lacks the fluorophenoxyethyl side chain, has been primarily utilized as a synthetic building block for fluorogenic chemosensors and quinazoline-2,4(1H,3H)-dione intermediates and has not been independently reported to induce monocyte differentiation . The Bayer Schering Pharma patent family (US 7687525) describes structurally related benzamide and anilide derivatives as cell differentiation inducers for hematologic malignancies and solid carcinomas, providing class-level support for differentiation-inducing activity conferred by the specific substitution pattern found in CAS 1105227-91-5 [2].

Cell Differentiation Anti-cancer Agent Psoriasis Monocyte Differentiation

Physicochemical Distinction from the 3-Methyl-4-Nitro Analog (CAS 1105210-28-3) by Hydrogen Bond Donor Count and Steric Profile

CAS 1105227-91-5 (MW 304.27, HBD = 1, HBA = 5, Rotatable Bonds = 5, XLogP3 = 2) differs from N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide (CAS 1105210-28-3, MW 318.30, XLogP3 = 2.5, additional methyl group) by the presence of a 3-methyl substituent in the comparator compound . The methyl group increases molecular weight by ~14 Da and estimated logP by approximately 0.5 units, while also introducing additional steric hindrance adjacent to the nitro group. These differences may affect membrane permeability, metabolic stability, and binding pocket complementarity [1]. Furthermore, the comparator's 4-nitro (para) configuration lacks the intramolecular H-bonding motif present in the 2-nitro (ortho) configuration of the target compound, as discussed above.

Physicochemical Properties Hydrogen Bonding Lipophilicity Drug-likeness

Recommended Application Scenarios for N-(2-(4-Fluorophenoxy)ethyl)-2-nitrobenzamide (CAS 1105227-91-5) Based on Current Evidence


CCR5 Chemokine Receptor Antagonism Research and HIV Entry Inhibition Screening

Based on patent-linked pharmacological screening data identifying CAS 1105227-91-5 as a CCR5 antagonist [1] and its registration in ChEMBL (CHEMBL1072585) and BindingDB with documented CCR5 antagonist activity [2], this compound is suitable as a tool compound or lead-like scaffold for CCR5-targeted research programs. Applications include HIV-1 entry inhibition studies, chemokine signaling pathway dissection, and autoimmune/inflammatory disease target validation (asthma, rheumatoid arthritis, COPD). Researchers must specifically procure the 2-nitro regioisomer (CAS 1105227-91-5), as the 5-chloro analog (CAS 1173249-41-6) targets Protox rather than CCR5 , and the 4-nitro isomer lacks documented CCR5 activity.

Cell Differentiation and Anti-Cancer Drug Discovery for Hematologic Malignancies and Solid Tumors

Patent data describe pronounced cell proliferation arrest and monocyte differentiation-inducing activities for CAS 1105227-91-5, supporting its investigation as a differentiation therapy agent for hematologic cancers and solid carcinomas [1]. The Bayer Schering Pharma patent family (US 7687525) provides class-level validation for structurally related benzamide derivatives as differentiation inducers [2]. This scenario requires the complete N-(4-fluorophenoxyethyl)-2-nitrobenzamide pharmacophore; the core 2-nitrobenzamide scaffold (CAS 610-15-1) lacks the fluorophenoxyethyl side chain essential for this activity. Researchers should note that quantitative in vitro EC₅₀/IC₅₀ data remain to be published in the peer-reviewed literature and should plan for internal dose-response characterization.

Psoriasis and Inflammatory Skin Disease Model Studies

The differentiation-inducing and proliferation-arresting properties of CAS 1105227-91-5 have been specifically linked to skin disease applications including psoriasis [1]. For investigative dermatology programs employing ex vivo skin models or in vivo psoriasis models, this compound offers a structurally defined chemical probe. The ortho-nitro configuration is critical for target engagement; substitution with the para-nitro isomer (CAS 1105209-97-9) would alter the conformational and hydrogen-bonding properties of the molecule, potentially abolishing activity at the relevant biological targets .

Structure-Activity Relationship (SAR) Studies on the N-(Phenoxyethyl)-nitrobenzamide Pharmacophore

CAS 1105227-91-5 serves as the minimal pharmacophore for CCR5 antagonism and differentiation-inducing activity within this compound class, bearing only the 2-nitro substitution on the benzamide ring and the 4-fluorophenoxyethyl side chain without additional ring modifications. For systematic SAR exploration, this compound represents the logical starting point for probing the contributions of: (i) nitro position (ortho vs. meta vs. para), (ii) halogen substitution on the phenoxy ring, (iii) linker length variation, and (iv) benzamide ring substituent effects. Researchers should ensure that the purchased material is the ortho-nitro isomer (CAS 1105227-91-5) and not the para-nitro isomer (CAS 1105209-97-9), which shares the same molecular formula and nearly identical computed properties .

Quote Request

Request a Quote for N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.